molecular formula C20H19F3N4OS B10856952 KRAS G12D inhibitor 14

KRAS G12D inhibitor 14

Cat. No.: B10856952
M. Wt: 420.5 g/mol
InChI Key: DYYANULKLUNJSO-UHFFFAOYSA-N
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Description

KRAS G12D mutations are among the most prevalent oncogenic drivers in pancreatic (35%), colorectal (13%), and non-small cell lung cancers (4%) . KRAS G12D inhibitor 14 (hypothetically designated here as a representative compound based on evidence) exemplifies a novel class of inhibitors targeting the aspartate residue at position 12. These inhibitors exploit unique mechanisms such as salt bridge formation, covalent binding, or allosteric modulation to disrupt KRAS signaling. For instance, TH-Z835, a bicyclic piperazine derivative, forms a salt bridge with Asp12, inducing a switch-II pocket in KRAS G12D . Similarly, MRTX1133 (non-covalent) and RMC-9805 (covalent tri-complex) bind with high selectivity to inhibit both GDP- and GTP-bound KRAS G12D .

Chemical Reactions Analysis

Key Structural Modifications Leading to Compound 14

The development of ERAS-5024 involved iterative optimization of the quinazoline scaffold:

  • C6 Position Substitution : Replacement of a chlorine atom in compound 9 with a CF₃ group enhanced hydrophobic interactions within the pocket formed by Thr58, Arg68, and Met72 .

  • Cyano Substituent on the A Ring : Introduced a direct hydrogen bond with the backbone NH of Glu63 .

  • Bridged Amine Tail : Facilitated dual interactions with the Asp12 carboxylate side chain and the Gly60 backbone carbonyl, critical for selectivity over wild-type (WT) KRAS .

Crystallographic Analysis of Binding Interactions

A 2.25 Å resolution crystal structure of compound 14 bound to KRAS G12D (PDB ID: N/A) revealed:

  • Region 1 (Asp12 Interaction) :

    • The bridged amine forms a salt bridge with the Asp12 carboxylate side chain .

    • Stabilizes the S-IIP conformation, enabling mutant selectivity .

  • Region 2 (SWII Pocket) :

    • The cyano group on the aminobenzothiophene A ring hydrogen-bonds with Glu63 .

    • Hydrophobic interactions between the CF₃ group and Thr58/Arg68/Met72 enhance binding .

  • Region 3 (P-Loop Stabilization) :

    • Indirect stabilization of the P-loop through van der Waals contacts .

Biochemical and Cellular Efficacy

ParameterValue/OutcomeSource
pERK Inhibition (IC₅₀) 2.1 nM
Selectivity (G12D vs. WT) 188-fold (RRB assay)
Thermal Shift (ΔTm) +20.8°C (G12D stabilization)
In Vivo Tumor Regression Complete/near-complete in PDAC models

Mechanism of Action

  • GTP-State Targeting : Unlike KRAS G12C inhibitors, ERAS-5024 binds both GDP- and GTP-bound states of KRAS G12D, disrupting effector interactions (e.g., RAF-RBD) .

  • Covalent vs. Noncovalent : ERAS-5024 is noncovalent, while recent covalent inhibitors (e.g., Compound 1 in ) alkylate Asp12, forming stable ester bonds.

Synergistic Combinations

  • Farnesyl-Transferase Inhibitors (FTIs) : Co-treatment with FTIs (e.g., tipifarnib) enhances efficacy in resistant KRAS G12D PDAC models by inhibiting HRAS/RHEB farnesylation .

  • Immune Modulation : ERAS-5024 increases intratumoral M1-like macrophages and CD8⁺ T cells, suggesting combinatorial potential with immunotherapies .

Comparative Analysis with Other KRAS G12D Inhibitors

InhibitorMechanismSelectivityClinical Stage
ERAS-5024 Noncovalent S-IIP binding188-foldPreclinical
MRTX1133 Noncovalent S-IIP binding>100-foldPhase I
TH-Z835 Salt bridge with Asp12ModeratePreclinical

Scientific Research Applications

In Vitro Studies

In vitro experiments have shown that KRAS G12D inhibitor 14 effectively induces apoptosis in cancer cell lines with the G12D mutation. For instance:

  • Cell Lines Tested : CT26 and SW1990 exhibited significant reductions in active KRAS levels and downstream signaling pathways when treated with the inhibitor.
  • Mechanistic Insights : The compound down-regulates phosphorylated Raf and Erk levels specifically in KRAS G12D mutated cells .

In Vivo Efficacy

In vivo studies demonstrate the antitumor efficacy of this compound in mouse models:

  • Tumor Models : The compound was tested in a CT26 tumor model, resulting in tumor growth inhibition (TGI) rates of 42% to 53% without apparent toxicity at doses of 40 mg/kg or 60 mg/kg administered intraperitoneally .
  • Long-term Effects : These findings suggest that the compound not only inhibits tumor growth but also has the potential for long-term therapeutic benefits.

Case Studies and Clinical Implications

Recent research highlights the potential for combining this compound with other therapeutic agents to enhance efficacy:

  • Combination Therapies : Studies indicate that combining inhibitors targeting different pathways may overcome resistance mechanisms observed in monotherapy settings. For example, integrating immune checkpoint inhibitors could enhance antitumor responses .
  • Clinical Trials : The promising results from preclinical models have led to discussions about advancing these inhibitors into clinical trials, particularly for pancreatic ductal adenocarcinoma (PDAC) patients where KRAS mutations are prevalent .

Comparative Data Table

FeatureThis compoundOther KRAS Inhibitors
Binding Affinity (KD)33 nMVaries
IC50 (Cancer Cell Lines)2.1 μMVaries
Tumor Growth Inhibition42%-53%Varies
Induced ApoptosisYesYes
Target SpecificityKRAS G12D onlyVaries

Comparison with Similar Compounds

Mechanism of Action and Binding Modes

Inhibitor Mechanism Binding Mode Key Interaction
TH-Z835 Salt bridge formation Induced-fit switch-II pocket Piperazine-Asp12 salt bridge
MRTX1133 Non-covalent inhibition Switch-I/II pocket Hydrophobic and H-bond interactions
RMC-9805 Covalent tri-complex KRAS-Cyclophilin A-Inhibitor ternary complex Asp12-reactive electrophile
BI-2852 Pan-KRAS inhibition Multiple sites (GEF/GAP/effector interfaces) Competitive binding

Key Insights :

  • TH-Z835 binds GDP- and GTP-bound KRAS G12D with similar affinity (KD ~4.4 μM) but exhibits off-target effects on Rho/Ran GTPases .
  • MRTX1133 achieves >1,000-fold selectivity for G12D over WT KRAS, with single-digit nM potency in vitro .
  • RMC-9805 leverages Cyclophilin A to enhance cellular penetration and covalent engagement of Asp12, showing efficacy in pancreatic ductal adenocarcinoma (PDAC) models .

Selectivity and Efficacy

Inhibitor Selectivity (G12D vs. WT) Cell-Based IC50 (Proliferation) In Vivo Tumor Reduction
TH-Z835 ~10-fold 4.4–4.7 μM (PANC-1 cells) Partial MAPK inhibition
MRTX1133 >1,000-fold <10 nM (PDAC models) 70–80% tumor shrinkage
RMC-9805 Not reported N/A 50–60% in PDAC xenografts
ERAS-5024 >500-fold 0.8–1.2 nM (KRAS G12D) 60% reduction in KRAS activity

Key Insights :

  • MRTX1133 demonstrates superior potency and specificity, with in vivo efficacy in reducing tumor volume by 70–80% .
  • TH-Z835 shows moderate anti-proliferative effects but lacks clinical advancement due to off-target activity .

Pharmacokinetics and Clinical Progress

Inhibitor Bioavailability Half-Life (h) Clinical Stage
MRTX1133 Low (IV only) >50 Preclinical
RMC-9805 High (oral) 24–36 Phase I (NCT05578092)
SHR1127 Oral 8–12 Preclinical

Key Insights :

  • RMC-9805 and SHR1127 are pioneering oral inhibitors, addressing the need for convenient dosing .
  • MRTX1133’s intravenous administration limits its clinical utility despite robust efficacy .

Biological Activity

KRAS mutations, particularly the G12D variant, are prevalent in various cancers, notably pancreatic ductal adenocarcinoma (PDAC). The development of targeted inhibitors has become a focal point in cancer therapy. This article examines the biological activity of KRAS G12D inhibitor 14 , also known as ACA-14, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic implications.

ACA-14 functions primarily by inhibiting nucleotide exchange and disrupting the binding of KRAS to its effectors. It has been shown to:

  • Modulate Nucleotide Exchange: ACA-14 decreases both intrinsic and SOS-mediated GDP/GTP exchange reactions in a dose-dependent manner, with effective concentrations (EC50) of approximately 3.8 µM and 2.1 µM, respectively .
  • Inhibit Effector Binding: The compound reduces the affinity between KRAS and its effector c-Raf, which is critical for downstream signaling in the MAPK pathway. This inhibition occurs through direct binding to KRAS, targeting specific residues that facilitate effector interaction .

Efficacy in Preclinical Models

The efficacy of ACA-14 has been evaluated across various models:

  • Cell Line Studies:
    • ACA-14 significantly inhibited cell proliferation in KRAS G12D-expressing cell lines, demonstrating a clear dose-dependent response.
    • Immunoblotting assays revealed reduced levels of phosphorylated c-Raf and ERK, indicating effective blockade of MAPK signaling .
  • Animal Models:
    • In xenograft models of PDAC, ACA-14 induced substantial tumor regression and apoptosis in KRAS G12D-mutant tumors. The treatment led to changes in the tumor microenvironment, including alterations in fibroblast and macrophage populations .
    • Notably, T-cell involvement was crucial for the full antitumor effect, suggesting that immunomodulation may play a role in its therapeutic efficacy .

Comparative Analysis with Other Inhibitors

The table below summarizes key characteristics of ACA-14 compared to other notable KRAS G12D inhibitors such as MRTX1133:

Compound Type Affinity (Kd) Efficacy Mechanism
ACA-14Noncovalent~6 µMSignificant tumor regressionDisrupts effector binding
MRTX1133Noncovalent~0.5 µMComplete remissions in modelsDirectly inhibits KRAS signaling
Compound 3NoncovalentSub-nanomolarStrong anti-tumor activityTargets switch II pocket

Case Studies

Recent studies have highlighted the potential of ACA-14 and similar inhibitors:

  • In a study involving PDAC models, ACA-14 was shown to significantly impact tumor growth dynamics when combined with immunotherapeutic agents .
  • Another case demonstrated that dual inhibition strategies involving ACA-14 could enhance therapeutic outcomes by targeting both KRAS and associated signaling pathways .

Q & A

Basic Research Questions

Q. What is the mechanism of action of KRAS G12D inhibitor 14, and how does it achieve mutant-specific binding?

this compound binds selectively to the GTP-bound active state of KRAS G12D, stabilizing an inactive conformation by forming a salt bridge interaction with the aspartic acid residue at position 12. This disrupts downstream signaling pathways like MAPK/ERK. Structural studies using X-ray crystallography (PDB: 7EW9) confirmed the interaction between the inhibitor's alkylamine group and the negatively charged carboxylate of G12D . Biochemical assays (e.g., SOS-catalyzed nucleotide exchange) further validated its potency (Kd = 33 nM) and selectivity over KRAS G13D .

Q. Which experimental assays are recommended to evaluate the inhibitory activity of this compound?

Key assays include:

  • Nucleotide exchange assays : Monitor GDP/GTP cycling using BODIPY®-GDP (e.g., KRAS(G12D) Nucleotide Exchange Assay Kit) to quantify inhibition of GTP loading .
  • Cellular proliferation assays : Use CellTiter-Glo in KRAS G12D-mutant pancreatic (e.g., MIA PaCa-2) or colorectal cancer cell lines to assess dose-dependent growth suppression .
  • Western blotting : Measure phospho-ERK levels to confirm downstream pathway inhibition .

Q. What distinguishes this compound from covalent KRAS G12C inhibitors like Sotorasib?

Unlike covalent G12C inhibitors that target a cysteine residue, this compound relies on non-covalent interactions (e.g., salt bridges) due to the absence of a reactive cysteine in G12D. This necessitates distinct structural optimization strategies to enhance binding affinity and residence time .

Advanced Research Questions

Q. How can researchers address discrepancies in preclinical efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in drug bioavailability or tumor microenvironment complexity. To mitigate:

  • Use pharmacodynamic markers : Assess p-ERK suppression in tumors post-treatment to confirm target engagement .
  • Optimize dosing regimens: For example, GFH375 (a related inhibitor) showed tumor regression at 10–30 mg/kg BID in xenograft models, emphasizing the need for pharmacokinetic profiling .
  • Validate in orthotopic or patient-derived xenograft (PDX) models, which better mimic human tumor biology .

Q. What structural modifications could improve the potency of this compound?

Cyclization strategies (e.g., TH-Z827 derivatives) enhance binding by rigidifying the inhibitor's conformation, as shown in ITC assays and crystallographic studies. Introducing bicyclic moieties improves ΔG values (e.g., ΔG = -9.2 kcal/mol for TH-Z827) by optimizing entropy-enthalpy balance .

Q. How do researchers reconcile conflicting clinical trial outcomes for KRAS G12D inhibitors (e.g., HRS-4642 vs. INCB161734)?

Discrepancies may stem from variations in drug selectivity or patient stratification. For example:

  • HRS-4642 : Limited efficacy in early trials due to poor target engagement or off-target effects .
  • INCB161734 : Preclinical data showed strong tissue enrichment in pancreatic and lung tumors, suggesting optimized delivery may improve clinical outcomes . Methodological recommendation: Use companion diagnostics (e.g., fluorescent probe kits) to validate target inhibition in patient samples .

Q. What combination therapies could synergize with this compound?

Preclinical data for GFH375 demonstrated synergy with avutometinib (RAF/MEK clamp), reducing tumor burden in KRAS G12D PDAC models. Mechanistically, dual inhibition of KRAS and downstream effectors prevents pathway reactivation . Other candidates include:

  • Immune checkpoint inhibitors : Enhance T-cell infiltration in "cold" KRAS-mutant tumors.
  • PARP inhibitors : Exploit synthetic lethality in DNA repair-deficient cancers .

Q. Methodological Resources

Table 1: Key Assays for KRAS G12D Inhibitor Profiling

Assay TypeApplicationReference
Nucleotide Exchange (BODIPY®-GDP)Quantify GDP/GTP cycling inhibition
CellTiter-GloMeasure proliferation in G12D-mutant lines
X-ray crystallographyResolve inhibitor-KRAS binding modes
ITC (Isothermal Titration Calorimetry)Determine binding thermodynamics

Table 2: Preclinical Models for Efficacy Testing

Model TypeUtilityExample
Subcutaneous CDXRapid screening of tumor growth inhibitionMIA PaCa-2 (pancreatic)
Orthotopic PDXMimic metastatic spread and microenvironmentCRC PDX models
IntracranialAssess CNS penetrationKRAS G12D glioblastoma models

Properties

Molecular Formula

C20H19F3N4OS

Molecular Weight

420.5 g/mol

IUPAC Name

4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3

InChI Key

DYYANULKLUNJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5

Origin of Product

United States

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